2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene
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Overview
Description
2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group, a fluorine atom, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiols, while electrophilic aromatic substitution can produce nitro or sulfonyl derivatives .
Scientific Research Applications
2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coatings, that require specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, while the fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of specific biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-fluoro-1-methoxybenzene
- 2-(Chloromethyl)-4-fluoro-1-(trifluoromethyl)benzene
- 2-(Chloromethyl)-4-fluoro-1-(difluoromethoxy)benzene
Uniqueness
2-(Chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and agrochemical formulations .
Properties
Molecular Formula |
C8H5ClF4O |
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Molecular Weight |
228.57 g/mol |
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5ClF4O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 |
InChI Key |
MXXFUARUAYMQPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)OC(F)(F)F |
Origin of Product |
United States |
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